Benzyl (4-bromo-2-methylphenyl)carbamate
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Overview
Description
Benzyl (4-bromo-2-methylphenyl)carbamate is an organic compound belonging to the carbamate family It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 4-bromo-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4-bromo-2-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 4-bromo-2-methylaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-bromo-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-2-methylphenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Benzyl (4-bromo-2-methylphenyl)carbamate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is of interest for its potential pharmacological properties and can be used in the development of new drugs.
Biological Studies: It can be used as a probe to study enzyme-catalyzed reactions involving carbamates.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The bromine and methyl substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-chloro-2-methylphenyl)carbamate
- Benzyl (4-fluoro-2-methylphenyl)carbamate
- Benzyl (4-iodo-2-methylphenyl)carbamate
Uniqueness
Benzyl (4-bromo-2-methylphenyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogen-substituted analogs may not. The bromine substituent can also influence the compound’s biological activity and binding properties, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
benzyl N-(4-bromo-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJDMLNYSWZIGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682141 |
Source
|
Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-07-8 |
Source
|
Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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